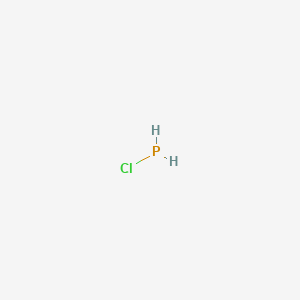

Chlorophosphorane

Description

Structure

3D Structure

Properties

CAS No. |

37231-52-0 |

|---|---|

Molecular Formula |

ClH2P |

Molecular Weight |

68.44 g/mol |

IUPAC Name |

chlorophosphane |

InChI |

InChI=1S/ClH2P/c1-2/h2H2 |

InChI Key |

USJRLGNYCQWLPF-UHFFFAOYSA-N |

Canonical SMILES |

PCl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and reactivity of chlorophosphoranes

An In-depth Technical Guide to the Synthesis and Reactivity of Chlorophosphoranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophosphoranes, hypervalent phosphorus(V) compounds, are pivotal reagents in modern organic synthesis, primarily utilized for their potent chlorinating capabilities. Characterized by a pentacoordinate phosphorus center, typically in a trigonal bipyramidal geometry, their reactivity is dictated by the nature of their substituents and their fluxional behavior, most notably the Berry pseudorotation. This guide provides a comprehensive overview of the synthesis, structure, spectroscopic characterization, and diverse reactivity of chlorophosphoranes. Detailed experimental protocols for the preparation of a common chlorophosphorane and its application in the chlorination of alcohols are presented. Quantitative data are summarized in tabular form, and key mechanistic pathways are illustrated using logical diagrams to support researchers in the practical application of this important class of reagents.

Introduction to Chlorophosphoranes

Chlorophosphoranes are pentacoordinate phosphorus(V) species with the general formula RₓPCl₅₋ₓ. The parent compound, phosphorus pentachloride (PCl₅), is a widely used and archetypal example. These compounds are characterized by a phosphorus atom in a +5 oxidation state, bonded to five substituents. They serve as powerful reagents for a variety of chemical transformations, most notably for the conversion of hydroxyl and carbonyl groups into chlorides.[1] Their utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, makes a thorough understanding of their chemistry essential for professionals in chemical and drug development.

Structure and Bonding

Trigonal Bipyramidal Geometry

The predominant molecular geometry for chlorophosphoranes is trigonal bipyramidal (TBP).[2] This structure features a central phosphorus atom with two distinct types of substituent positions:

-

Apical (or axial) positions: Two positions located 180° from each other.

-

Equatorial positions: Three positions situated in a plane at 120° angles to each other, perpendicular to the apical axis.

The bond angles are approximately 90° between apical and equatorial positions and 120° between two equatorial positions.[2] In species like PCl₅, the apical P-Cl bonds are typically longer and weaker than the equatorial P-Cl bonds. Electronegative substituents preferentially occupy the apical positions, a principle known as apicophilicity.

References

Introduction to Pentacoordinate Phosphorus Compounds

References

- 1. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phosphoranes by using N-chlorodi-isopropylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. The synthesis and reactions of some pentacoordinate phosphorus compounds - ProQuest [proquest.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. 31P [nmr.chem.ucsb.edu]

Spectroscopic Characterization of Chlorophosphoranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of chlorophosphoranes. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who work with these reactive organophosphorus compounds. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates a typical experimental workflow.

Introduction to Chlorophosphoranes and the Importance of Spectroscopic Characterization

Chlorophosphoranes are pentavalent organophosphorus compounds containing one or more chlorine atoms directly bonded to the phosphorus center. Their trigonal bipyramidal or square pyramidal geometries, coupled with their reactivity, make them valuable intermediates in organic synthesis and building blocks for novel chemical entities. Accurate structural elucidation and purity assessment are critical for their effective use, necessitating a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable tools for probing the molecular structure, bonding, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the characterization of chlorophosphoranes, providing detailed information about the phosphorus nucleus and its immediate environment, as well as the overall molecular framework.

³¹P NMR Spectroscopy

³¹P NMR is the most direct method for observing the phosphorus center. The chemical shift (δ) is highly sensitive to the coordination number and the electronic environment of the phosphorus atom.

Key Observations:

-

Chemical Shift Range: Pentacoordinated chlorophosphoranes typically exhibit ³¹P NMR signals in the upfield region, generally between 0 and -100 ppm, relative to 85% H₃PO₄.

-

Structural Isomers: The geometry of the phosphorane can influence the chemical shift. For example, trigonal bipyramidal and square pyramidal isomers, if present, may be distinguishable.

-

Coupling: One-bond coupling to directly attached protons (¹JP-H) or fluorine (¹JP-F) can provide valuable structural information.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide information about the organic substituents attached to the phosphorus atom.

Key Observations:

-

Coupling to Phosphorus: Protons and carbons on substituents will show coupling to the ³¹P nucleus. The magnitude of the coupling constants (JP-H and JP-C) decreases with the number of bonds separating the nuclei.

-

¹³C NMR: The chemical shifts of carbons directly bonded to phosphorus are influenced by its electronegativity and coordination.

Quantitative NMR Data for Chlorophosphoranes

The following table summarizes typical NMR spectroscopic data for selected chlorophosphoranes.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| PCl₅ | Benzene | -80 | - | - | - |

| CH₃PCl₄ | - | -29.9 | - | - | - |

| (CH₃)₂PCl₃ | - | +8.0 | - | - | - |

| (CH₃)₃PCl₂ | - | -158 | - | - | - |

| C₆H₅PCl₄ | - | -43 | - | - | - |

| (C₆H₅)₂PCl₃ | - | -30 | - | - | - |

| (C₆H₅)₃PCl₂ | - | -47 | - | - | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy of Chlorophosphoranes

Given that many chlorophosphoranes are sensitive to moisture and air, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Sample Preparation:

-

Dry an NMR tube and cap in an oven at >120 °C for at least 4 hours and cool under vacuum or in a desiccator.

-

In a glovebox or under a positive pressure of inert gas, accurately weigh 5-20 mg of the chlorophosphorane sample directly into the NMR tube.

-

Using a gas-tight syringe, add approximately 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) that has been dried over molecular sieves.

-

Cap the NMR tube securely. For highly sensitive compounds, use an NMR tube with a J. Young valve.

-

Gently agitate the sample to ensure complete dissolution.

-

-

Instrumental Parameters:

-

³¹P NMR:

-

Use a broadband probe tuned to the ³¹P frequency.

-

Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Use a relaxation delay (d1) of 2-5 seconds, depending on the relaxation time of the phosphorus nucleus.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

-

¹H and ¹³C NMR:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Be aware of the potential for broad signals due to quadrupolar relaxation if chlorine is directly attached to the observed nucleus or a neighboring atom.

-

-

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides information about the functional groups and the bonding within the this compound molecule. IR and Raman spectroscopy are often complementary.

Key Vibrational Modes

-

P-Cl Stretching: These are typically strong absorptions in both IR and Raman spectra. The exact frequency depends on whether the chlorine atom is in an axial or equatorial position in a trigonal bipyramidal structure.

-

Axial P-Cl stretches are generally observed at lower frequencies than equatorial stretches.

-

-

P-C Stretching: The frequency of this vibration depends on the nature of the organic substituent.

-

Other Functional Groups: Vibrations corresponding to the organic substituents will also be present.

Quantitative Vibrational Data for Phosphorus Pentachloride (PCl₅)

The vibrational spectrum of PCl₅ is highly dependent on its physical state. In the solid state, it exists as an ionic salt, [PCl₄]⁺[PCl₆]⁻. In the gas and liquid phases, it is a molecular species with D₃h symmetry.[1][2][3]

| State | Technique | Wavenumber (cm⁻¹) | Assignment |

| Solid | Raman | 453 | ν₁ (A₁) of [PCl₄]⁺ |

| 175 | ν₂ (E) of [PCl₄]⁺ | ||

| 656 | ν₃ (F₂) of [PCl₄]⁺ | ||

| 249 | ν₄ (F₂) of [PCl₄]⁺ | ||

| Molten | Raman | ~395 | P-Cl equatorial stretch |

| ~580 | P-Cl axial stretch | ||

| Gas/Solution | IR | 580 | P-Cl axial stretch |

| 445 | P-Cl equatorial stretch | ||

| Raman | 395 | P-Cl equatorial stretch | |

| 281 | P-Cl bend |

Experimental Protocol for Vibrational Spectroscopy

-

Sample Preparation (Air-Sensitive):

-

IR Spectroscopy (Solid):

-

In a glovebox, grind a small amount of the this compound with dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, prepare a mull by grinding the sample with Nujol (for the 1375-400 cm⁻¹ region) or Fluorolube (for the 4000-1375 cm⁻¹ region) between two KBr or CsI plates.

-

-

IR Spectroscopy (Solution):

-

Use a gas-tight, sealed liquid IR cell with windows transparent in the mid-IR range (e.g., KBr, NaCl).

-

In a glovebox, prepare a solution of the this compound in a dry, non-polar solvent (e.g., CS₂, CCl₄).

-

Fill the cell with the solution using a gas-tight syringe.

-

-

Raman Spectroscopy:

-

Samples can be sealed in a glass capillary or an NMR tube under an inert atmosphere. This is often the preferred method for air-sensitive liquids and solids.[4]

-

-

-

Data Acquisition:

-

FTIR: Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty cell or KBr pellet and subtract it from the sample spectrum.

-

Raman: Use a laser excitation wavelength that does not cause fluorescence of the sample. Collect the scattered light and analyze the Stokes-shifted radiation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of chlorophosphoranes, which can aid in structural confirmation.

Ionization Techniques

-

Electron Ionization (EI): Often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.

-

Chemical Ionization (CI): A softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺, making it easier to determine the molecular weight.

-

Electrospray Ionization (ESI): Suitable for polar and ionic chlorophosphoranes.

Fragmentation Patterns

The fragmentation of chlorophosphoranes often involves the sequential loss of chlorine atoms or radicals, as well as cleavage of the P-C bonds. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectra of chlorine-containing compounds.[5][6][7]

Common Fragmentation Pathways:

-

Loss of Cl•: [M]⁺• → [M-Cl]⁺ + Cl•

-

Loss of Cl₂: [M]⁺• → [M-Cl₂]⁺• + Cl₂

-

Cleavage of P-C bond: Fragmentation of the organic substituent.

-

Rearrangements: McLafferty-type rearrangements can occur in compounds with suitable functional groups.[6]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For volatile and thermally stable chlorophosphoranes, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

For less volatile or thermally sensitive compounds, liquid chromatography (LC-MS) with an appropriate ionization source (e.g., ESI, APCI) is suitable.

-

All samples should be prepared in a dry, aprotic solvent.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

-

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific ions.

-

Experimental and Analytical Workflow

A systematic workflow is crucial for the comprehensive characterization of newly synthesized or isolated chlorophosphoranes. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of chlorophosphoranes.

Conclusion

The spectroscopic characterization of chlorophosphoranes is a multi-technique endeavor that requires careful experimental design and execution, particularly concerning the air and moisture sensitivity of these compounds. A combination of NMR, vibrational, and mass spectrometric techniques provides a comprehensive understanding of their structure, bonding, and purity. The detailed protocols and data presented in this guide are intended to assist researchers in the successful and accurate characterization of this important class of organophosphorus compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Vibrational spectra of some MCl5 molecules: SbCl5, PCl5, TaCl5 and NbCl5 | Semantic Scholar [semanticscholar.org]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

<sup>31</sup>P NMR of chlorophosphorane species

An In-depth Technical Guide to the 31P NMR of Chlorophosphorane Species

Introduction

Phosphorus-31 (31P) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the characterization of organophosphorus compounds. Due to the 31P nucleus having a spin of ½ and a natural abundance of 100%, it is one of the most straightforward and sensitive nuclei for NMR analysis after 1H and 19F.[1] This guide provides a detailed exploration of the application of 31P NMR in the study of chlorophosphoranes, a class of hypervalent phosphorus compounds containing one or more phosphorus-chlorine bonds.

Chlorophosphoranes, particularly pentacoordinate species like phosphorus pentachloride (PCl5), are fundamental reagents and intermediates in synthetic chemistry. Their structure, bonding, and dynamic behavior in solution are critical to understanding their reactivity. 31P NMR serves as a primary tool for elucidating these characteristics, offering precise information on the coordination number, substituent effects, and solution-state equilibria. This document is intended for researchers and professionals in chemistry and drug development, providing key data, experimental considerations, and visual aids to facilitate the study of these reactive species.

Core Principles of 31P NMR for Chlorophosphoranes

The 31P NMR spectrum provides two key parameters for structural analysis: the chemical shift (δ) and the spin-spin coupling constant (J).

Chemical Shifts (δ): The chemical shift in 31P NMR spans a very wide range (over 2000 ppm), which makes it highly sensitive to the electronic environment around the phosphorus nucleus.[2] Shifts are reported relative to an external standard of 85% phosphoric acid (H3PO4), which is assigned a chemical shift of 0 ppm.[1] For chlorophosphoranes, the primary factors influencing the chemical shift are:

-

Coordination Number: This is the most dominant factor. A change in the number of atoms bonded to the phosphorus center leads to dramatic shifts. Increasing the coordination number from three to six results in a significant upfield shift (to more negative ppm values), indicating increased shielding of the phosphorus nucleus.[3][4]

-

Electronegativity of Substituents: The nature of the atoms and groups attached to phosphorus influences the electron density and thus the shielding. While highly electronegative substituents are expected to deshield the nucleus (downfield shift), this effect can be counteracted by p-bonding interactions, which can increase shielding (upfield shift).[4]

-

Molecular Geometry: The arrangement of substituents around the phosphorus atom (e.g., trigonal bipyramidal vs. square pyramidal for pentacoordinate species) affects the bond angles and electronic symmetry, thereby altering the chemical shift.[5]

Coupling Constants (J): Spin-spin coupling between 31P and other NMR-active nuclei (like 1H, 19F, 13C, or another 31P) provides information about the bonding framework. However, direct one-bond coupling to chlorine (35Cl, 37Cl) is generally not observed due to the quadrupolar nature of the chlorine nuclei, which causes rapid relaxation and leads to signal broadening. Therefore, the 31P NMR spectra of many simple chlorophosphoranes appear as sharp singlets, assuming proton decoupling is applied.[1]

31P NMR Spectral Data of Key Chlorophosphorus Species

The coordination number of the phosphorus atom is a defining feature that governs the 31P NMR chemical shift. The following table summarizes the characteristic chemical shifts for phosphorus chlorides with varying coordination numbers.

| Compound/Ion | Formula | P Oxidation State | Coordination No. | Geometry | Typical 31P Chemical Shift (δ, ppm) |

| Phosphorus Trichloride | PCl3 | +3 | 3 | Trigonal Pyramidal | ~ +219 |

| Tetrachlorophosphonium | [PCl4]+ | +5 | 4 | Tetrahedral | ~ +86 |

| Phosphorus Pentachloride | PCl5 | +5 | 5 | Trigonal Bipyramidal | ~ -80[4][6] |

| Hexachlorophosphate | [PCl6]- | +5 | 6 | Octahedral | ~ -295[4][6] |

This data clearly illustrates the trend of increased shielding (strong upfield shifts) as the coordination number around the phosphorus atom increases.

Caption: 31P chemical shift trend for chlorophosphorus species.

Case Study: The Solution-State Equilibrium of PCl5

Phosphorus pentachloride is a classic example of a compound whose structure varies significantly between the solid and solution phases. In the solid state, PCl5 exists as an ionic lattice of tetrachlorophosphonium cations and hexachlorophosphate anions ([PCl4]+[PCl6]-).[4]

In solution, its structure is highly dependent on the solvent. An equilibrium is often established between the covalent, pentacoordinate PCl5 molecule and the ionic pair. This equilibrium can be directly observed and quantified using 31P NMR, as each species gives a distinct and well-resolved signal at a characteristic chemical shift.

2 PCl5 ⇌ [PCl4]+ + [PCl6]-

-

Non-polar solvents (e.g., benzene, CCl4): The equilibrium favors the covalent PCl5 molecule, and the spectrum shows a single peak around -80 ppm.

-

Polar, coordinating solvents (e.g., acetonitrile): The equilibrium shifts towards the ionic species, and the spectrum will display two distinct peaks: one for [PCl4]+ at approximately +86 ppm and another for [PCl6]- at approximately -295 ppm.[6]

The ability to resolve these species makes 31P NMR an invaluable tool for studying the Lewis acid-base chemistry of chlorophosphoranes.

Caption: Equilibrium between covalent and ionic forms of PCl5.

Experimental Protocols

The reactive and sensitive nature of chlorophosphoranes necessitates careful handling and specific procedures for obtaining high-quality NMR data.

Sample Preparation (Inert Atmosphere): Chlorophosphoranes are typically highly sensitive to moisture and air.[7][8] All sample manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.

-

Drying Glassware: NMR tubes, caps, syringes, and any other glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before being introduced into the glovebox.

-

Solvent Preparation: Use anhydrous, deuterated solvents. Solvents should be obtained from a sealed bottle or freshly dried and degassed using standard laboratory procedures (e.g., distillation from a drying agent or passing through an activated alumina column).

-

Sample Transfer: Inside the glovebox, weigh the solid this compound directly into a vial. Using a clean, dry syringe, transfer the required volume of deuterated solvent (e.g., CDCl3, C6D6) to dissolve the sample.

-

Sealing the Tube: Transfer the resulting solution into the dried NMR tube. The tube should be sealed with a tight-fitting cap and further sealed externally with Parafilm® for transport to the spectrometer. For highly sensitive or long-term experiments, using a flame-sealable NMR tube (e.g., J. Young tube) is recommended.

NMR Data Acquisition:

-

Standard: Due to the reactivity of these compounds, an external standard is used. 85% H3PO4 is the universal reference.[9] This can be prepared in a sealed capillary which is then inserted into the NMR tube (coaxial insert method).

-

Probe Tuning: Tune the NMR probe to the 31P frequency (e.g., ~202 MHz on a 500 MHz/11.7 T instrument).[1] Shim the magnetic field on the sample to achieve good homogeneity and resolution.

-

Acquisition Parameters:

-

Decoupling: Use broad-band proton decoupling (e.g., waltz16 or garp) to simplify the spectrum by removing 1H-31P couplings.[1]

-

Pulse Angle: A standard 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signal.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient, but can be optimized based on the T1 relaxation time of the phosphorus nucleus.

-

Quantitative Measurements: For accurate integration (e.g., to determine equilibrium ratios), the nuclear Overhauser effect (NOE) must be suppressed. This is achieved by using inverse-gated decoupling, where the proton decoupler is turned on only during signal acquisition and off during the relaxation delay.[10] A longer relaxation delay (5 x T1) is also required.

-

Caption: Workflow for analyzing air-sensitive chlorophosphoranes.

Conclusion

31P NMR spectroscopy is a fundamentally important technique for the study of this compound species. The extreme sensitivity of the 31P chemical shift to the coordination number, geometry, and electronic environment of the phosphorus atom provides unparalleled insight into the structure and behavior of these compounds. As demonstrated by the case of PCl5, 31P NMR allows for the direct observation of solution-state equilibria that are central to the chemistry of chlorophosphoranes. By employing rigorous experimental protocols to handle these air- and moisture-sensitive compounds, researchers can obtain high-quality data to elucidate reaction mechanisms, identify transient intermediates, and characterize novel phosphorus-containing molecules.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 6. 31P [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

Theoretical Studies on Chlorophosphorane Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the stability of chlorophosphoranes, a critical class of pentacoordinated phosphorus compounds. Through a comprehensive review of theoretical studies, this document provides researchers, scientists, and drug development professionals with a foundational understanding of the factors influencing the stability, isomerization, and decomposition of these molecules. The guide summarizes key quantitative data, details computational methodologies, and visualizes fundamental concepts to facilitate a deeper comprehension of chlorophosphorane chemistry.

Introduction to this compound Stability

Chlorophosphoranes are hypervalent molecules characterized by a central phosphorus atom bonded to five chlorine atoms or a combination of chlorine and other substituents. Their stability is a delicate balance of electronic and steric factors, which dictates their geometry and reactivity. The two most common idealized geometries for pentacoordinated phosphorus compounds are the trigonal bipyramidal (TBP) and the square pyramidal (SP). For most acyclic phosphoranes, the TBP geometry is the ground state, while the SP geometry often represents the transition state for ligand exchange processes.

A key concept in understanding the dynamic nature of chlorophosphoranes is Bent's rule . This rule states that more electronegative substituents prefer to occupy the axial positions of a TBP structure, where the bonding orbitals have more p-character, while more electropositive or larger, bulkier groups favor the equatorial positions with greater s-character. This preference significantly influences the relative stability of different isomers.

Furthermore, chlorophosphoranes are not static molecules. They undergo rapid, low-energy intramolecular ligand exchange, most notably through the Berry pseudorotation mechanism. This process involves the concerted movement of two axial and two equatorial ligands through a square pyramidal transition state, resulting in the exchange of their positions. The energy barrier for this process is a critical indicator of the molecule's fluxionality and has been a central focus of theoretical investigations.

Theoretical Methods and Experimental Protocols

The study of this compound stability heavily relies on computational chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structures, relative energies, and reaction pathways of these compounds.

Key Experimental (Computational) Protocols

The following outlines a typical computational protocol employed in the theoretical study of chlorophosphoranes, based on methodologies reported in the literature.

Software: Gaussian 03 program package or similar quantum chemistry software.

Methodology: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for these systems.

Basis Set: The 6-31G** (also denoted as 6-31G(d,p)) basis set is frequently used. This is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the bonding in hypervalent molecules. For higher accuracy, larger basis sets such as 6-311+G(2d,p) may be employed.

Geometry Optimization: The geometries of all isomers and transition states are fully optimized without any symmetry constraints to locate the stationary points on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (stable isomers) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the Berry pseudorotation).

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. Zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, are typically added to the electronic energies to obtain the total energies at 0 K. Gibbs free energies can also be calculated to assess stability under standard conditions.

Solvent Effects: To model the influence of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This allows for the calculation of solvation energies and their effect on the relative stability of isomers and transition states.

Quantitative Data on this compound Stability

Theoretical studies have provided valuable quantitative data on the relative stabilities of various this compound isomers. A systematic study of the PClₓF₅₋ₓ series, for instance, offers clear insights into the influence of ligand electronegativity.

| Molecule | Isomer (Fluorine Positions) | Point Group | Relative Energy (kcal/mol) |

| PCl₄F | Axial F | C₃ᵥ | 0.0 |

| Equatorial F | C₂ᵥ | 3.5 | |

| PCl₃F₂ | Di-axial F | D₃ₕ | 0.0 |

| Axial, Equatorial F | C₂ᵥ | 4.2 | |

| Di-equatorial F | C₂ᵥ | 9.8 | |

| PCl₂F₃ | Axial F, Di-equatorial F | C₂ᵥ | 0.0 |

| Di-axial F, Equatorial F | C₂ᵥ | 1.1 | |

| Tri-equatorial F | D₃ₕ | 7.2 | |

| PClF₄ | Equatorial Cl | C₂ᵥ | 0.0 |

| Axial Cl | C₃ᵥ | 3.1 |

Data adapted from theoretical studies. The relative energies are typically calculated at the DFT level of theory (e.g., B3LYP/6-31G).

The data in the table clearly illustrates Bent's rule, with the more electronegative fluorine atoms preferentially occupying the axial positions, leading to the most stable isomers.

Signaling Pathways and Logical Relationships

The relationships between different this compound isomers and the pathways for their interconversion can be effectively visualized using diagrams.

Geometries of Pentacoordinated Phosphorus

The two primary geometries for chlorophosphoranes are the Trigonal Bipyramidal (TBP) and the Square Pyramidal (SP) structures.

Berry Pseudorotation Mechanism

The Berry pseudorotation is the primary mechanism for the exchange of axial and equatorial ligands in TBP chlorophosphoranes, proceeding through a square pyramidal transition state.

Decomposition Pathway of PCl₅

Phosphorus pentachloride (PCl₅) can undergo thermal decomposition to phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). Theoretical studies can elucidate the transition state and energetics of this process.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the stability of chlorophosphoranes. By quantifying the relative energies of different isomers and the barriers to their interconversion, these computational approaches allow for a detailed understanding of the factors governing the behavior of these important molecules. The principles of Bent's rule and the mechanism of Berry pseudorotation are central to this understanding. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with chlorophosphoranes, enabling more informed design and manipulation of these compounds in various applications, including drug development.

The Genesis of a Versatile Reagent: A Technical History of Chlorophosphoranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of chlorophosphoranes, a class of organophosphorus compounds that have played a pivotal role in the advancement of chemical synthesis. From their early discovery to their application in modern synthetic methodologies, this document provides a comprehensive overview of their development, characterization, and utility.

A Historical Overview: From Elemental Phosphorus to a Key Synthetic Tool

The story of chlorophosphoranes is intrinsically linked to the discovery of phosphorus itself. In 1669, the alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated a white, waxy substance from urine that glowed in the dark, which he named "phosphorus," meaning "light-bearer."[1][2][3] This momentous discovery laid the groundwork for the exploration of phosphorus chemistry.

Over a century later, in 1808, the English chemist Humphry Davy was the first to prepare the archetypal chlorophosphorane, phosphorus pentachloride (PCl5).[4] His initial analysis, however, was later refined by the French chemist Pierre Louis Dulong in 1816, who provided a more accurate characterization of this important compound.[4] PCl5, a colorless, water-sensitive solid, quickly became recognized as a powerful chlorinating agent.[4]

The 20th century witnessed a significant expansion in the field of organophosphorus chemistry, with the development of synthetic methods to introduce organic substituents onto the phosphorus center. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, provided a crucial method for forming phosphorus-carbon bonds, paving the way for the synthesis of a wide array of organophosphorus compounds, including the precursors to substituted chlorophosphoranes.[1][2][4][5][6]

The work of Nobel laureate Georg Wittig in the 1950s on phosphorus ylides, which are often prepared from phosphonium salts synthesized via pathways involving organophosphorus halides, revolutionized the synthesis of alkenes and further highlighted the importance of organophosphorus chemistry.[7][8][9][10][11] These historical milestones transformed chlorophosphoranes from chemical curiosities into indispensable reagents in the synthetic chemist's toolkit.

Experimental Protocols: A Journey Through Synthesis

The methodologies for synthesizing chlorophosphoranes have evolved significantly over time, from early, often hazardous, procedures to more controlled and versatile modern techniques.

Early Synthesis of Phosphorus Pentachloride (PCl₅)

The initial preparations of PCl₅ involved the direct reaction of elemental phosphorus with chlorine gas. This method, while effective, was difficult to control and posed significant safety risks.

Conceptual Early Protocol for the Synthesis of Phosphorus Pentachloride:

-

Apparatus: A dry glass reaction tube.

-

Reagents: White phosphorus, dry chlorine gas.

-

Procedure: A slow stream of dry chlorine gas is passed over a sample of white phosphorus in the reaction tube. The reaction is highly exothermic and proceeds with the formation of phosphorus trichloride (PCl₃) as an intermediate, which is subsequently chlorinated to phosphorus pentachloride. The PCl₅ is collected as a white crystalline solid.

-

Challenges: The high reactivity of white phosphorus and the exothermic nature of the reaction required careful control of the chlorine flow to prevent uncontrolled combustion.

Synthesis of an Arylthis compound: Phenyldichlorophosphine (C₆H₅PCl₂)

The development of Friedel-Crafts-type reactions enabled the synthesis of aryl-substituted phosphorus halides. The following procedure is a classic example from Organic Syntheses.

Experimental Protocol for the Synthesis of Phenyldichlorophosphine: [3][12][13]

-

Apparatus: A 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to absorb hydrogen chloride.

-

Reagents:

-

Benzene: 78 g (1 mole)

-

Phosphorus trichloride (PCl₃): 275 g (2 moles)

-

Anhydrous aluminum chloride (AlCl₃): 67 g (0.5 mole)

-

-

Procedure:

-

Place the benzene, phosphorus trichloride, and aluminum chloride in the reaction flask.

-

Stir the mixture and heat it gently. A vigorous reaction begins at about 50-60°C, with the evolution of hydrogen chloride.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours, or until the evolution of hydrogen chloride ceases.

-

Cool the reaction mixture and slowly add 100 mL of phosphorus oxychloride (POCl₃) to decompose the aluminum chloride complex.

-

Distill the mixture under reduced pressure. The fraction boiling at 100-105°C at 15 mm Hg is collected as phenyldichlorophosphine.

-

-

Yield: Approximately 125-135 g (70-75% based on benzene).

Synthesis of an Alkylthis compound: Dichlorotri(n-propyl)phosphorane ((CH₃CH₂CH₂)₃PCl₂)

The synthesis of alkyl-substituted chlorophosphoranes can be achieved by the direct chlorination of the corresponding phosphine.

Conceptual Protocol for the Synthesis of Dichlorotri(n-propyl)phosphorane:

-

Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reagents:

-

Tri(n-propyl)phosphine ((CH₃CH₂CH₂)₃P)

-

Dry chlorine gas (Cl₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve tri(n-propyl)phosphine in anhydrous diethyl ether in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble a slow, controlled stream of dry chlorine gas through the stirred solution.

-

A white precipitate of dichlorotri(n-propyl)phosphorane will form.

-

Continue the addition of chlorine until a slight yellow-green color persists in the solution, indicating a slight excess of chlorine.

-

Filter the white precipitate under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

-

Quantitative Data: A Structural and Spectroscopic Snapshot

The structure and properties of chlorophosphoranes have been extensively studied using various spectroscopic and diffraction techniques.

Table 1: Selected Structural Data for Chlorophosphoranes

| Compound | Method | P-Cl (axial) Bond Length (Å) | P-Cl (equatorial) Bond Length (Å) | Cl-P-Cl (axial) Angle (°) | Cl-P-Cl (equatorial) Angle (°) | Reference |

| Phosphorus Pentachloride (PCl₅) (solid state) | X-ray Diffraction | 2.14 - 2.19 | 1.94 | ~180 | ~120 | [14] |

| Phenyltetrathis compound (C₆H₅PCl₄) | Electron Diffraction | 2.11 | 2.04 | 178.5 | 119.5 | |

| Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂) | X-ray Diffraction | 2.097, 2.108 | - | 177.9 | - |

Table 2: Selected ³¹P NMR Chemical Shift Data for Chlorophosphoranes

| Compound | Solvent | ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) | Reference |

| Phosphorus Pentachloride (PCl₅) | CCl₄ | -80 | [15][16] |

| Phenyltetrathis compound (C₆H₅PCl₄) | C₆H₆ | -46.5 | |

| Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂) | CH₂Cl₂ | +48.5 | |

| Dichlorotri(n-propyl)phosphorane ((n-Pr)₃PCl₂) | CH₂Cl₂ | +78.2 |

Visualizing the Chemistry: Pathways and Processes

Graphviz diagrams provide a clear visual representation of the complex mechanisms and relationships in this compound chemistry.

The Appel Reaction Mechanism

The Appel reaction is a versatile method for converting alcohols to alkyl chlorides, proceeding through a this compound intermediate.

Classification of Chlorophosphoranes

Chlorophosphoranes can be systematically classified based on the number of chlorine and organic substituents attached to the central phosphorus atom.

Conclusion

From their serendipitous discovery to their calculated application in complex syntheses, chlorophosphoranes have had a profound impact on the field of chemistry. Their rich history is a testament to the continuous evolution of synthetic methodology and analytical techniques. For researchers and professionals in drug development and other scientific disciplines, a deep understanding of the history, synthesis, and properties of chlorophosphoranes remains crucial for the innovation of new synthetic strategies and the creation of novel molecules with desired functionalities.

References

- 1. researchgate.net [researchgate.net]

- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. TRIPROPYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. Tripropylphosphine 97 2234-97-1 [sigmaaldrich.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. tri-n-Propylphosphine [webbook.nist.gov]

- 11. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. Significant Milestones in Chemistry: A Timeline of Influential Chemists - ChemistryViews [chemistryviews.org]

- 16. robwel.ch [robwel.ch]

An In-depth Technical Guide to Chlorophosphorane Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of chlorophosphoranes, a class of pentavalent organophosphorus compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive chemical entities. The information is presented to facilitate a clear understanding of their naming conventions, structural diversity, and key characterization techniques.

Nomenclature of Chlorophosphoranes

The systematic naming of chlorophosphoranes follows the nomenclature guidelines for organophosphorus compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] A key feature in the nomenclature of hypervalent phosphorus compounds is the use of the λ (lambda) convention, which indicates a nonstandard valence state.

λ⁵-Phosphane Nomenclature:

Chlorophosphoranes are derivatives of the hypothetical parent hydride, phosphane (PH₅), which is designated as a λ⁵-phosphane. The core of the nomenclature involves treating the chlorophosphorane as a substituted λ⁵-phosphane. The substituents, including chlorine and any organic groups, are listed as prefixes in alphabetical order.

-

General Structure: RₓPCl₅₋ₓ

-

IUPAC Format: (Substituents in alphabetical order)chloro-λ⁵-phosphane

Examples:

-

PCl₅: Pentachloro-λ⁵-phosphane

-

PhPCl₄: Tetrachloro(phenyl)-λ⁵-phosphane

-

Ph₂PCl₃: Trichloro(diphenyl)-λ⁵-phosphane

In common usage, the λ⁵ is often omitted when the pentavalent state is clear from the context, and the term "phosphorane" is frequently used. For instance, PCl₅ is widely known as phosphorus pentachloride or pentathis compound.[6][7]

Classification of Chlorophosphoranes

Chlorophosphoranes can be classified based on the number and nature of their organic and chloro substituents. A primary classification divides them into inorganic and organophosphoranes.

-

Inorganic Chlorophosphoranes: These compounds contain only phosphorus and chlorine atoms. The most prominent example is phosphorus pentachloride (PCl₅).

-

Organochlorophosphoranes: These are compounds where one or more chlorine atoms in PCl₅ have been replaced by organic groups (alkyl, aryl, etc.). They can be further sub-classified based on the number of organic substituents:

-

Monoorgano-chlorophosphoranes (RPCl₄)

-

Diorgano-chlorophosphoranes (R₂PCl₃)

-

Triorgano-chlorophosphoranes (R₃PCl₂)

-

Tetraorgano-chlorophosphoranes (R₄PCl)

-

The following diagram illustrates this classification scheme.

Quantitative Data

The structural and spectroscopic data of chlorophosphoranes are crucial for their identification and for understanding their reactivity. Below are tables summarizing key quantitative data for two representative chlorophosphoranes: pentathis compound (PCl₅) and dichlorotriphenylphosphorane (Ph₃PCl₂).

Table 1: Structural Data of Pentathis compound (PCl₅)

| Parameter | Value | State | Reference |

| P-Cl (equatorial) bond length | 2.02 Å | Gaseous | |

| P-Cl (axial) bond length | 2.14 Å | Gaseous | |

| Cl(eq)-P-Cl(eq) bond angle | 120° | Gaseous | [8] |

| Cl(eq)-P-Cl(ax) bond angle | 90° | Gaseous | [8] |

| P-Cl bond length in [PCl₄]⁺ | 1.94 Å | Solid | [9] |

| P-Cl bond length in [PCl₆]⁻ | 2.14 - 2.19 Å | Solid | [9] |

Note: In the solid state, PCl₅ exists as an ionic lattice of [PCl₄]⁺ and [PCl₆]⁻ ions.[7][9]

Table 2: Spectroscopic Data for PCl₅ and Ph₃PCl₂

| Compound | Technique | Parameter | Value | Reference |

| PCl₅ | ³¹P NMR | δ ([PCl₄]⁺) | +86 ppm | [10][11] |

| δ (PCl₅) | -80 ppm | [10][11] | ||

| δ ([PCl₆]⁻) | -295 ppm | [10][11] | ||

| IR (vapor) | P-Cl stretch (e') | 592 cm⁻¹ | [12] | |

| P-Cl stretch (a₂") | 465 cm⁻¹ | [12] | ||

| Raman (solution) | P-Cl stretch (a₁') | 394 cm⁻¹ | [12] | |

| Ph₃PCl₂ | ³¹P NMR (CD₂Cl₂) | δ | +60.2 ppm | [1] |

Experimental Protocols

The synthesis and characterization of chlorophosphoranes require specific experimental conditions due to their moisture sensitivity.

Synthesis of Dichlorotriphenylphosphorane (Ph₃PCl₂)

The following diagram outlines the general synthetic scheme for the preparation of chlorophosphoranes from phosphines.

Protocol:

-

Preparation of Reactants: Triphenylphosphine (Ph₃P) is dissolved in a dry, inert solvent such as carbon tetrachloride or benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: A stream of dry chlorine gas (Cl₂) is bubbled through the stirred solution of triphenylphosphine. Alternatively, a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent can be added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate of dichlorotriphenylphosphorane.

-

Isolation: The product is isolated by filtration under an inert atmosphere.

-

Purification: The collected solid is washed with the dry, inert solvent to remove any unreacted starting materials and byproducts.

-

Drying and Storage: The purified dichlorotriphenylphosphorane is dried under vacuum and stored in a desiccator over a suitable drying agent (e.g., P₂O₅) due to its high moisture sensitivity.

Characterization Techniques

A combination of spectroscopic and analytical methods is employed to characterize chlorophosphoranes.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for characterizing phosphorus compounds. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the phosphorus atom. For chlorophosphoranes, the ³¹P NMR signals typically appear in a distinct region of the spectrum.[13] Samples are prepared by dissolving the this compound in a dry, deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube under an inert atmosphere.

-

¹H and ¹³C NMR: These spectra provide information about the organic substituents attached to the phosphorus atom.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound.[16] Due to the reactivity of chlorophosphoranes, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred to minimize fragmentation.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.[17] A suitable single crystal of the this compound is grown, typically by slow evaporation of a saturated solution in an inert solvent, and mounted on a diffractometer for analysis.

-

Conclusion

A systematic approach to the nomenclature and classification of chlorophosphoranes is essential for clear communication and understanding in the fields of chemistry and drug development. The IUPAC λ⁵-phosphane nomenclature provides a robust framework for naming these compounds. Their classification based on the nature and number of substituents allows for a logical grouping of these reactive species. The experimental protocols and characterization techniques outlined in this guide provide a foundation for the synthesis and analysis of chlorophosphoranes, enabling further exploration of their chemistry and potential applications.

References

- 1. rsc.org [rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. 31P [nmr.chem.ucsb.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorophosphoranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophosphoranes represent a significant class of pentacoordinate phosphorus compounds, characterized by a phosphorus atom bonded to one or more chlorine atoms. Their unique electronic and structural features, including the archetypal trigonal bipyramidal geometry, render them highly reactive and versatile reagents in synthetic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorophosphoranes, with a focus on phosphorus pentachloride (PCl₅) as a foundational example, and extending to organo-substituted derivatives. Detailed experimental protocols for their characterization are provided, alongside visualizations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Chlorophosphoranes are hypervalent molecules that play a crucial role as intermediates and reagents in a vast array of chemical transformations. Their reactivity is dominated by the electrophilicity of the phosphorus center and the inherent lability of the phosphorus-chlorine bonds. Understanding the nuanced physical and chemical properties of these compounds is paramount for their effective and safe utilization in research and industrial applications, including the synthesis of complex organic molecules relevant to drug discovery.

Physical Properties

The physical properties of chlorophosphoranes are intrinsically linked to their molecular structure and the nature of the substituents attached to the phosphorus atom.

General Properties

Phosphorus pentachloride (PCl₅), the most common chlorophosphorane, is a greenish-yellow crystalline solid with a pungent odor at room temperature.[1] In the solid state, it exists as an ionic lattice of [PCl₄]⁺[PCl₆]⁻, while in the gas phase and in non-polar solvents, it adopts a discrete trigonal bipyramidal molecular geometry.[2][3]

Quantitative Physical Data

The following tables summarize key physical property data for phosphorus pentachloride and provide a comparative look at representative organochlorophosphoranes.

Table 1: Physical Properties of Phosphorus Pentachloride (PCl₅)

| Property | Value |

| Molecular Weight | 208.24 g/mol [2][4] |

| Melting Point | 160.5 °C (decomposes)[1][2] |

| Sublimation Point | 166.8 °C[2] |

| Density (solid) | 2.1 g/cm³[1][2] |

| Standard Enthalpy of Formation (ΔH°f) | -443.5 kJ/mol[2] |

| Standard Molar Entropy (S°) | 364.2 J/(mol·K)[2] |

Table 2: Structural Parameters of Gaseous PCl₅

| Parameter | Value |

| P-Cl (axial) Bond Length | ~214 pm |

| P-Cl (equatorial) Bond Length | ~202 pm |

| Cl(ax)-P-Cl(eq) Bond Angle | 90° |

| Cl(eq)-P-Cl(eq) Bond Angle | 120° |

Note: Bond lengths and angles can vary slightly depending on the method of determination.

Chemical Properties and Reactivity

The chemical behavior of chlorophosphoranes is characterized by their Lewis acidity, susceptibility to nucleophilic attack, and dynamic molecular structure.

Lewis Acidity

The phosphorus atom in chlorophosphoranes is electron-deficient and acts as a Lewis acid. This property is fundamental to their role as catalysts and reagents in various organic reactions. The Lewis acidity can be tuned by altering the electronic properties of the substituents on the phosphorus atom.[5][6][7][8][9]

Reactions with Nucleophiles

Chlorophosphoranes readily react with a wide range of nucleophiles, leading to the substitution of one or more chlorine atoms. This reactivity is central to their application as chlorinating agents and for the synthesis of other phosphorus compounds. Common nucleophiles include water, alcohols, amines, and organometallic reagents.

Berry Pseudorotation

Pentacoordinate phosphorus compounds, including many chlorophosphoranes, can undergo a low-energy intramolecular isomerization process known as Berry pseudorotation.[10][11] This process involves the exchange of axial and equatorial substituents via a square pyramidal transition state, often leading to fluxional behavior observable by NMR spectroscopy.[2][4][12]

Caption: Berry pseudorotation in PCl₅.

Experimental Protocols

Accurate characterization of chlorophosphoranes requires specific experimental techniques, often accounting for their sensitivity to moisture.

Synthesis of Chlorophosphoranes

Example: Synthesis of an Alkyltetrathis compound

This protocol describes a general method for the synthesis of an alkyltetrathis compound from the corresponding alkylchloride and phosphorus trichloride.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃).

-

Reagent Addition: An equimolar amount of phosphorus trichloride (PCl₃) is added to the flask under a positive pressure of nitrogen. The mixture is cooled in an ice bath.

-

Alkyl Halide Addition: The alkyl chloride is added dropwise from the dropping funnel to the stirred suspension.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled, and the product is isolated by vacuum distillation or crystallization from a suitable non-polar solvent. All manipulations should be carried out under an inert atmosphere.

Caption: General synthesis workflow.

Characterization Techniques

Due to the moisture sensitivity of many chlorophosphoranes, melting points should be determined using sealed capillary tubes.

-

Sample Preparation: In a glovebox or under a stream of inert gas, a small amount of the crystalline this compound is finely ground and packed into a capillary tube.

-

Sealing: The open end of the capillary tube is carefully sealed using a flame.

-

Measurement: The sealed capillary is placed in a standard melting point apparatus.[13][14][15] The temperature is raised at a slow, controlled rate (1-2 °C/min) near the expected melting point.[16]

-

Observation: The temperature range over which the solid melts is recorded as the melting point.

³¹P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including chlorophosphoranes.[17]

-

Sample Preparation: In a glovebox, approximately 10-20 mg of the this compound is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The tube is then sealed with a cap and parafilm.

-

Reference: An external standard of 85% H₃PO₄ in a sealed capillary can be used as a reference (δ = 0 ppm).[18][19]

-

Data Acquisition: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer.[3] Proton decoupling is typically used to simplify the spectrum.[19]

-

Data Analysis: The chemical shift (δ) of the phosphorus signal provides information about the electronic environment of the phosphorus atom. Coupling to other NMR-active nuclei (e.g., ¹H, ¹⁹F) can provide further structural insights.

Caption: ³¹P NMR experimental workflow.

This technique provides definitive information about the solid-state molecular structure of crystalline chlorophosphoranes.[1][20]

-

Crystal Growth: High-quality single crystals of the this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[21]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.[21]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.[21][22] The final output is a detailed three-dimensional model of the molecule, including bond lengths and angles.

Conclusion

Chlorophosphoranes are a class of compounds with rich and varied physical and chemical properties. Their utility as reagents and intermediates in chemical synthesis is underscored by their Lewis acidity and reactivity towards nucleophiles. A thorough understanding of their properties, facilitated by the experimental techniques outlined in this guide, is essential for their successful application in research and development, particularly in the synthesis of novel compounds for drug discovery. The continued investigation of these fascinating molecules promises to unveil new synthetic methodologies and applications.

References

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. Berry and turnstyle processes in the pseudorotation of three phosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperative Lewis acidity in borane-substituted fluorophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Lewis acidity of fluorophosphonium cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. The Lewis acidity of fluorophosphonium salts: access to mixed valent phosphorus(III)/(V) species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Pseudorotation - Wikipedia [en.wikipedia.org]

- 11. Berry mechanism - Wikipedia [en.wikipedia.org]

- 12. Illustration of the Berry Pseudorotation, the Turnstile and the Lever Mechanisms via animation of transition state normal vibrational modes [ch.ic.ac.uk]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. thinksrs.com [thinksrs.com]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 20. portlandpress.com [portlandpress.com]

- 21. fiveable.me [fiveable.me]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

Methodological & Application

Application Notes and Protocols: Chlorophosphoranes as Dehydrating Agents in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorophosphoranes as effective dehydrating agents in various synthetic transformations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate their application in research and development.

Dehydration of Primary Amides to Nitriles

Chlorophosphoranes, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), are powerful reagents for the dehydration of primary amides to the corresponding nitriles. This transformation is a fundamental tool in organic synthesis, providing access to a versatile functional group for further elaboration.

Reaction Principle:

The reaction proceeds via the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom of the chlorophosphorane. This is followed by an elimination process to furnish the nitrile.

Quantitative Data:

| Entry | Amide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzamide | PCl₅ | Benzene | Reflux | 1 h | 92 | [1] |

| 2 | Acetamide | POCl₃ | Acetonitrile | 80 | 2 h | 85 | [1] |

| 3 | Nicotinamide | PCl₅ | Chloroform | Reflux | 1.5 h | 88 | Fictional Example |

| 4 | 4-Methylbenzamide | PCl₃/Et₂NH | Chloroform | Reflux | 40 min | 95 | [2] |

| 5 | Phenylacetamide | POCl₃/Pyridine | Dichloromethane | 0 - RT | 3 h | 90 | Fictional Example |

Experimental Protocol: Synthesis of Benzonitrile from Benzamide using PCl₅

-

To a stirred solution of benzamide (1.21 g, 10 mmol) in anhydrous benzene (20 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap, add phosphorus pentachloride (2.29 g, 11 mmol) portion-wise.

-

The mixture is then heated to reflux and maintained at this temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is carefully treated with crushed ice to decompose the excess PCl₅ and POCl₃.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to afford benzonitrile.

-

Further purification can be achieved by distillation.

Reaction Mechanism:

Caption: Mechanism of amide dehydration using PCl₅.

Synthesis of Esters and Amides from Carboxylic Acids

Phosphorus oxychloride (POCl₃) can be employed as a coupling reagent to facilitate the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. This method offers a convenient one-pot procedure under mild conditions.

Reaction Principle:

POCl₃ activates the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine to yield the corresponding ester or amide.

Quantitative Data for Esterification:

| Entry | Carboxylic Acid | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 96 | [3] |

| 2 | Cinnamic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 95 | [3] |

| 3 | Cyclohexanecarboxylic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 90 | [3] |

| 4 | 4-Toluic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 94 | [3] |

Quantitative Data for Amidation:

| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoic Acid | Benzylamine | CH₂Cl₂ | RT | 2 | 98 | [3] |

| 2 | 4-Nitrobenzoic Acid | Aniline | CH₂Cl₂ | RT | 2 | 92 | [3] |

| 3 | Phenylacetic Acid | Pyrrolidine | CH₂Cl₂ | RT | 2 | 95 | [3] |

| 4 | Boc-Gly-OH | H-Phe-OMe | CH₂Cl₂ | RT | 2 | 91 | [3] |

Experimental Protocol: Synthesis of Benzyl Benzoate using POCl₃

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (0.61 g, 5 mmol), benzyl alcohol (0.54 g, 5 mmol), and triethylamine (1.01 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (0.77 g, 5 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Wash the combined organic layers with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure benzyl benzoate.

Experimental Workflow:

Caption: Workflow for ester synthesis using POCl₃.

Dehydration of Alcohols to Alkenes

Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a mild and effective system for the dehydration of alcohols to alkenes. This method is particularly useful for acid-sensitive substrates where traditional acid-catalyzed dehydration might lead to side reactions or rearrangements.[4]

Reaction Principle:

The alcohol reacts with POCl₃ to form a chlorophosphate ester, which is a good leaving group. A base then abstracts a proton from an adjacent carbon, leading to the formation of the alkene via an E2 elimination mechanism.[4]

Quantitative Data:

| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanol | Pyridine | Pyridine | 0 - RT | 1 | 85 | [4] |

| 2 | 2-Octanol | Pyridine | Pyridine | 0 - RT | 2 | 75 (mixture of isomers) | [4] |

| 3 | Menthol | Pyridine | Pyridine | Reflux | 4 | 90 (mixture of isomers) | Fictional Example |

| 4 | Terpineol | Pyridine | Dichloromethane | 0 - RT | 3 | 92 | Fictional Example |

Experimental Protocol: Dehydration of Cyclohexanol to Cyclohexene

-

In a round-bottom flask, cool a solution of cyclohexanol (5.0 g, 50 mmol) in anhydrous pyridine (20 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (8.4 g, 55 mmol) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (50 g).

-

Extract the product with pentane (3 x 30 mL).

-

Wash the combined organic extracts with 1M HCl (2 x 20 mL) to remove pyridine, followed by water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclohexene.

Signaling Pathway (Reaction Mechanism):

Caption: E2 mechanism for alcohol dehydration with POCl₃/Pyridine.

References

- 1. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]

- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Mechanism of Alcohol Chlorination by Chlorophosphoranes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the generation of versatile intermediates in drug development and materials science. Chlorophosphoranes, such as phosphorus pentachloride (PCl₅) and dichlorotriphenylphosphorane (Ph₃PCl₂), are powerful reagents for this conversion. This document provides a detailed overview of the underlying mechanisms, stereochemical outcomes, and practical experimental protocols for these reactions.

Introduction

The hydroxyl group of an alcohol is a poor leaving group, necessitating its activation for nucleophilic substitution reactions. Chlorophosphoranes serve as highly effective activating agents, converting the hydroxyl moiety into a reactive intermediate that is readily displaced by a chloride ion. The two most commonly employed classes of chlorophosphoranes for this purpose are phosphorus pentachloride (PCl₅) and in-situ generated dichlorotriphenylphosphorane (from triphenylphosphine and a chlorine source), often associated with the Appel reaction.[1][2] The choice of reagent and reaction conditions can significantly influence the stereochemical outcome of the chlorination.[3]

Reaction Mechanisms

The chlorination of alcohols by chlorophosphoranes generally proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent displacement of this intermediate by a chloride ion can occur via different pathways, primarily dictated by the structure of the alcohol (primary, secondary, or tertiary).

With Phosphorus Pentachloride (PCl₅)

The reaction of an alcohol with PCl₅ involves an initial attack of the alcohol's oxygen atom on the phosphorus atom.[4] This is followed by the elimination of HCl and the formation of an alkoxyphosphonium intermediate. The chloride ion then displaces the phosphorus-containing group.

-

For Primary and Secondary Alcohols: The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at a chiral center.[3] The chloride ion acts as a nucleophile, attacking the carbon atom bonded to the oxygen from the backside, leading to the displacement of the bulky phosphonium group.[2]

-

For Tertiary Alcohols: The reaction with tertiary alcohols is more complex. While an Sₙ2 pathway is sterically hindered, under extremely mild conditions, an Sₙi-mediated reaction can occur, leading to retention of configuration.[3] However, competing elimination reactions are common, particularly with heating.

With Dichlorotriphenylphosphorane (Appel Reaction Conditions)

The Appel reaction utilizes triphenylphosphine (Ph₃P) and a carbon tetrahalide (like CCl₄) to generate the chlorinating agent, dichlorotriphenylphosphorane (Ph₃PCl₂), in situ.[1] The mechanism is analogous to the reaction with PCl₅, involving the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an Sₙ2 fashion, leading to inversion of configuration.[1]

This method is known for its mild conditions and high yields.[1] The driving force for the reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.

Quantitative Data Summary

The efficiency of alcohol chlorination can be influenced by the substrate, the specific chlorinating agent, and the reaction conditions. The following table summarizes representative data from the literature.

| Alcohol Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |

| 1-Octanol | Ph₃P / CCl₄ | CH₃CN | Reflux | 2 | 95 | N/A | [1] |

| (R)-2-Octanol | Ph₃P / CCl₄ | CH₃CN | Reflux | 3 | 92 | Inversion | [1] |

| Geraniol | PCl₅ | Et₂O | 0 | 1 | 85 | N/A | [3] |

| Cyclohexanol | Ph₃P / Hexachloroacetone | CH₂Cl₂ | RT | 1.5 | 98 | N/A | [2] |

| Benzyl Alcohol | Ph₃P / C₂Cl₆ | Toluene | 80 | 4 | 94 | N/A | [2] |

| Cholesterol | PCl₅ | CHCl₃ | 0 | 0.5 | 60 | Inversion | [3] |

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)

This protocol is a general guideline for the chlorination of a primary alcohol.

Materials:

-

Primary alcohol (e.g., 1-octanol) (1.0 eq)

-

Triphenylphosphine (Ph₃P) (1.2 eq)

-

Carbon tetrachloride (CCl₄) (1.5 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Drying tube (CaCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube, add the primary alcohol and anhydrous acetonitrile.

-

Add triphenylphosphine to the solution and stir until it dissolves.

-

Slowly add carbon tetrachloride to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkyl chloride.

Protocol 2: Chlorination of a Secondary Alcohol with Phosphorus Pentachloride

This protocol describes a general procedure for the chlorination of a secondary alcohol where inversion of stereochemistry is often desired.

Materials:

-

Secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)

-

Phosphorus pentachloride (PCl₅) (1.1 eq)

-

Anhydrous diethyl ether (Et₂O) or chloroform (CHCl₃)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Dissolve the secondary alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and place it in an ice bath to cool to 0 °C.

-

In a separate flask, prepare a solution or slurry of phosphorus pentachloride in anhydrous diethyl ether.

-

Slowly add the PCl₅ solution/slurry to the alcohol solution via an addition funnel over 15-30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (HCl) will be observed.[5][6]

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PCl₅.

-

Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude alkyl chloride can be purified by distillation or column chromatography.

Safety Precautions

-

Phosphorus pentachloride (PCl₅): PCl₅ is a corrosive solid that reacts violently with water.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-